4-(Chloromethyl)-3-isopropylisoxazole

Descripción general

Descripción

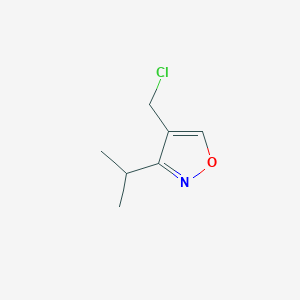

4-(Chloromethyl)-3-isopropylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a chloromethyl group at the 4-position and an isopropyl group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-isopropylisoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually require mild temperatures and the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chloromethyl)-3-isopropylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The isoxazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Substitution Products: Azides, nitriles, and thioethers.

Oxidation Products: Alcohols and ketones.

Reduction Products: Reduced isoxazole derivatives.

Aplicaciones Científicas De Investigación

4-(Chloromethyl)-3-isopropylisoxazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of agrochemicals and as a building block for various functional materials.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-3-isopropylisoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The isoxazole ring can also interact with various proteins, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

4-(Chloromethyl)-3-methylisoxazole: Similar structure but with a methyl group instead of an isopropyl group.

4-(Bromomethyl)-3-isopropylisoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

3-Isopropylisoxazole: Lacks the chloromethyl group.

Uniqueness: 4-(Chloromethyl)-3-isopropylisoxazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Actividad Biológica

4-(Chloromethyl)-3-isopropylisoxazole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₀ClN₁O

- Molecular Weight : 185.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its chloromethyl and isopropyl groups may facilitate binding to specific active sites, leading to modulation of enzymatic activity or receptor signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects : Preliminary findings indicate that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology.

Case Studies and Experimental Research

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was used to assess the inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Anti-inflammatory Mechanism Investigation

- Objective : To investigate the anti-inflammatory effects of the compound in a murine model.

- Methodology : Mice were administered the compound, followed by induction of inflammation using lipopolysaccharide (LPS).

- Results : Treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

-

Cytotoxicity Assessment

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was performed on HeLa and MCF-7 cell lines.

- Results : The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant cytotoxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (IC50) |

|---|---|---|---|---|

| This compound | 185.64 g/mol | Yes | Yes | 25 µM (HeLa) |

| 5-(Bromomethyl)-2-methylisoxazole | 200.66 g/mol | Moderate | No | 40 µM (MCF-7) |

| 3-(Chloromethyl)-4-methylisoxazole | 190.65 g/mol | Yes | Yes | 35 µM (HeLa) |

Q & A

Q. Basic: What are the standard synthetic routes for 4-(Chloromethyl)-3-isopropylisoxazole, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclization of pre-functionalized intermediates. For example:

- Chlorination of Alcohol Precursors : Reacting 3-isopropylisoxazole-4-methanol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) at 0–5°C for 2–4 hours yields the chloromethyl derivative. Workup includes quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Cycloaddition Strategies : Hypervalent iodine-mediated cycloaddition of nitrile oxides with alkynes (e.g., propiolic acid derivatives) under mild conditions (room temperature, 12–24 hours) can generate the isoxazole core. Subsequent alkylation with chloromethylating agents (e.g., chloromethyl methyl ether) introduces the chloromethyl group .

Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (chlorination) | Minimizes side reactions (e.g., oxidation) |

| Solvent | Anhydrous DCM or THF | Prevents hydrolysis of chlorinating agents |

| Reaction Time | 2–4 hours | Balances conversion and by-product formation |

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : C-Cl stretching at 650–750 cm⁻¹ confirms chloromethyl functionality. Isoxazole C=N/C-O stretches appear at 1550–1650 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., C₇H₁₁ClNO⁺: calc. 172.0528) confirms molecular formula .

Validation Protocol : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous isoxazoles (e.g., 5-methyl-3-phenylisoxazole) to identify deviations caused by steric/electronic effects .

Q. Basic: How does the chloromethyl group influence the compound’s stability under different storage conditions?

Methodological Answer:

The chloromethyl group confers hydrolytic sensitivity. Stability studies recommend:

- Storage : Inert atmosphere (argon), dark glass vials, and temperatures ≤ –20°C to prevent degradation.

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous DCM or acetonitrile for solutions .

Degradation Pathways :

| Condition | Degradation Product | Mitigation Strategy |

|---|---|---|

| Humidity | 3-Isopropylisoxazole-4-methanol | Use molecular sieves in storage |

| Light | Unidentified dimers | Store in amber vials |

Q. Advanced: How can researchers resolve contradictions in reported melting points for this compound?

Methodological Answer:

Discrepancies in melting points (e.g., 49–50°C vs. 67–69°C in similar chloromethylisoxazoles ) arise from:

Purity Differences : Recrystallize the compound from isopropyl alcohol/hexane (3:1) and verify purity via HPLC (C18 column, acetonitrile/water gradient).

Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

By-Product Interference : Use GC-MS to detect residual solvents (e.g., DCM) or alkylation by-products.

Reproducibility Checklist :

- Document solvent ratios, cooling rates, and drying conditions.

- Compare with NIST-certified reference materials .

Q. Advanced: What strategies optimize regioselectivity in derivatizing the chloromethyl group?

Methodological Answer:

To functionalize the -CH₂Cl moiety without disrupting the isoxazole ring:

- Nucleophilic Substitution : React with NaN₃ in DMF at 60°C to yield 4-azidomethyl derivatives. Monitor via FTIR (azide peak at ~2100 cm⁻¹) .

- Cross-Coupling : Use Pd(PPh₃)₄/CuI catalysis for Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) in THF/Et₃N (3:1) .

Challenges :

- Competing ring-opening reactions at high temperatures.

- Steric hindrance from the isopropyl group reduces reaction rates.

Q. Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the chloromethyl group’s electrophilicity (LUMO ≈ –1.5 eV) predicts susceptibility to glutathione adduct formation .

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Parameterize force fields with partial charges derived from Gaussian 16 .

Validation : Compare predicted metabolites (e.g., hydroxymethyl derivatives) with LC-MS/MS data from in vitro microsomal assays .

Q. Advanced: What structural analogs of this compound show enhanced bioactivity, and how are they designed?

Methodological Answer:

- Antimicrobial Analogs : Replace the isopropyl group with a trifluoromethyl moiety (e.g., 4-(Chloromethyl)-3-(trifluoromethyl)isoxazole). Synthesize via Ullmann coupling with CuI/1,10-phenanthroline .

- Anticancer Derivatives : Introduce a sulfonamide group at C5 via Pd-catalyzed C–H activation. Test cytotoxicity against HeLa cells (IC₅₀ < 10 µM) .

Structure-Activity Relationship (SAR) Insights :

| Modification | Bioactivity Trend |

|---|---|

| Bulkier substituents (e.g., phenyl) | Reduced solubility, increased logP |

| Electron-withdrawing groups (e.g., -CF₃) | Enhanced metabolic stability |

Q. Advanced: How can impurities in synthesized batches be identified and quantified?

Methodological Answer:

- LC-HRMS : Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities via extracted ion chromatograms (mass tolerance ±5 ppm) .

- NMR Spectroscopy : Spike samples with deuterated internal standards (e.g., DMSO-d₆) to quantify residual solvents like DCM (<0.1% w/w) .

Common Impurities :

- By-Product A : 3-Isopropylisoxazole-4-carboxylic acid (from hydrolysis).

- By-Product B : Dimerized chloromethyl adducts (m/z 343.1).

Propiedades

IUPAC Name |

4-(chloromethyl)-3-propan-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZDPWMGRJQPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137550-38-8 | |

| Record name | 4-(chloromethyl)-3-(propan-2-yl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.